Hibifolin

Vue d'ensemble

Description

Il s'agit d'un composé naturel présent dans les fleurs d'Abelmoschus manihot (LinnHibifolin a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, neuroprotectrices et antibactériennes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Hibifolin peut être synthétisé par glycosylation de la gossypétine avec de l'acide glucuronique. La réaction implique généralement l'utilisation d'un donneur de glycosyle et d'un accepteur en présence d'un catalyseur. Les conditions de réaction comprennent souvent des températures douces et un pH neutre pour garantir la stabilité du glycoside de flavonol .

Méthodes de production industrielle

La production industrielle d'this compound implique l'extraction du composé à partir de sources végétales, en particulier les fleurs d'Abelmoschus manihot. Le processus d'extraction comprend une extraction par solvant, suivie d'une purification par des techniques chromatographiques pour isoler l'this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Hibifolin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites, affectant ainsi son activité biologique.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle d'this compound, conduisant à la formation de différents dérivés

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués d'this compound, chacun ayant des activités biologiques distinctes .

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Inhibition de la sortase A : this compound inhibe l'activité de la sortase A, une enzyme impliquée dans la pathogenèse de Staphylococcus aureus.

Neuroprotection : This compound protège les neurones en inhibant la neurotoxicité induite par le bêta-amyloïde, ce qui est crucial dans le contexte des maladies neurodégénératives.

Anti-inflammatoire : This compound module les voies inflammatoires, réduisant la production de cytokines pro-inflammatoires et de stress oxydatif.

Applications De Recherche Scientifique

Neuroprotective Effects

Hibifolin has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can prevent beta-amyloid-induced cell death in primary cortical neurons. The compound demonstrates a dose-dependent protective effect by:

- Inhibiting Calcium Mobilization : this compound prevents beta-amyloid-induced calcium mobilization, which is crucial in neuronal apoptosis.

- Reducing Caspase Activation : It significantly lowers the activation of caspases-3 and -7, enzymes that play a key role in the apoptosis pathway.

- Suppressing DNA Fragmentation : this compound effectively mitigates DNA fragmentation induced by beta-amyloid exposure.

- Activating Akt Pathway : The compound induces phosphorylation of Akt, a critical survival signaling pathway in neurons.

These mechanisms suggest that this compound could be a promising candidate for developing drugs or dietary supplements aimed at treating Alzheimer's disease and other neurodegenerative conditions .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in models of acute lung injury induced by lipopolysaccharides (LPS). Studies have shown that this compound can improve pathophysiological features and reduce pro-inflammatory responses through the NFκB signaling pathway. Key findings include:

- Reduction of Inflammatory Markers : this compound treatment significantly decreases levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Improvement in Lung Function : In animal models, this compound has been shown to alleviate symptoms associated with acute lung injury, indicating its potential as a therapeutic agent for respiratory conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research findings indicate that this compound acts as an inhibitor of sortase A (SrtA), an enzyme critical for bacterial virulence. The main points include:

- Inhibition of Bacterial Adhesion : this compound significantly reduces bacterial adhesion to host cells and biofilm formation.

- Synergistic Effects with Antibiotics : When combined with cefotaxime, this compound enhances therapeutic efficacy against MRSA infections in vivo.

- Direct Binding to SrtA : Molecular docking studies confirm that this compound binds directly to the SrtA protein, inhibiting its activity with an IC50 value of 31.20 μg/mL .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibits calcium mobilization; reduces caspase activation; activates Akt | Prevents beta-amyloid-induced cell death; potential for Alzheimer's treatment |

| Anti-inflammation | Modulates NFκB pathway | Reduces pro-inflammatory cytokines; improves lung function |

| Antimicrobial | Inhibits sortase A | Reduces bacterial adhesion; enhances antibiotic efficacy |

Case Studies

- Neuroprotective Case Study : In a study involving cultured cortical neurons, this compound was pre-treated to assess its protective effects against beta-amyloid toxicity. Results demonstrated significant reductions in cell death and apoptosis markers, supporting its potential use in neurodegenerative therapies .

- Anti-inflammatory Case Study : An animal model of acute lung injury showed that this compound administration led to decreased inflammatory responses and improved lung function metrics compared to control groups treated with LPS alone .

- Antimicrobial Case Study : In vivo studies using MRSA-infected mice revealed that treatment with this compound not only reduced bacterial load but also improved survival rates when combined with standard antibiotics .

Mécanisme D'action

Hibifolin exerts its effects through various molecular targets and pathways:

Sortase A Inhibition: this compound inhibits the activity of sortase A, an enzyme involved in the pathogenicity of Staphylococcus aureus.

Neuroprotection: This compound protects neurons by inhibiting beta-amyloid-induced neurotoxicity, which is crucial in the context of neurodegenerative diseases.

Anti-inflammatory: This compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and oxidative stress.

Comparaison Avec Des Composés Similaires

Hibifolin est comparé à d'autres glycosides de flavonol tels que :

Quercetine : Comme l'this compound, la quercetine présente des propriétés antioxydantes et anti-inflammatoires, mais elle diffère par son modèle de glycosylation.

Kaempférol : Un autre glycoside de flavonol ayant des activités biologiques similaires, mais des caractéristiques structurelles distinctes.

This compound se distingue par sa glycosylation unique avec l'acide glucuronique, qui confère des activités biologiques distinctes et améliore sa solubilité et sa biodisponibilité .

Activité Biologique

Hibifolin, a flavonol glycoside derived from herbal plants, has garnered attention for its diverse biological activities, particularly in neuroprotection and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Neuroprotective Effects

This compound has been shown to exhibit significant neuroprotective properties, particularly in the context of Alzheimer's disease (AD). A study demonstrated that this compound effectively prevented cell death induced by aggregated beta-amyloid (Aβ), a known contributor to AD pathology. The compound was found to:

- Prevent Aβ-induced cell death : In primary cortical neurons, this compound exhibited a dose-dependent protective effect against Aβ toxicity.

- Inhibit calcium mobilization : Pre-treatment with this compound abolished Aβ-induced Ca²⁺ mobilization.

- Reduce caspase activation : The activation of caspases-3 and -7, which are crucial mediators of apoptosis, was significantly reduced.

- Suppress DNA fragmentation : this compound also suppressed DNA fragmentation induced by Aβ.

Moreover, this compound induced Akt phosphorylation in cortical neurons, suggesting a mechanism for its neuroprotective action. These findings indicate that this compound may have potential as a therapeutic agent for AD .

Antimicrobial Activity

Recent research has identified this compound as a potent inhibitor of sortase A (SrtA), an enzyme critical for the virulence of methicillin-resistant Staphylococcus aureus (MRSA). Key findings include:

- Inhibition of SrtA : this compound demonstrated an IC₅₀ value of 31.20 µg/mL against SrtA activity.

- Reduced bacterial adhesion and biofilm formation : this compound treatment led to decreased adhesion of MRSA to host cells and diminished biofilm formation.

- In vivo efficacy : In a pneumonia model using C57BL/6J mice infected with MRSA, this compound improved survival rates when used in combination with cefotaxime, showcasing its potential as an adjuvant therapy for bacterial infections.

The binding interaction between this compound and SrtA was confirmed through fluorescence quenching assays and molecular docking studies, highlighting its direct targeting mechanism .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent research findings:

Case Studies

-

Neuroprotection in Alzheimer's Disease :

- In vitro studies demonstrated that this compound can protect neurons from Aβ toxicity, suggesting its potential use in developing supplements or drugs for AD treatment.

-

MRSA Infection Model :

- In vivo studies indicated that this compound not only inhibited MRSA pathogenicity but also improved survival rates in infected mice when combined with conventional antibiotics.

Propriétés

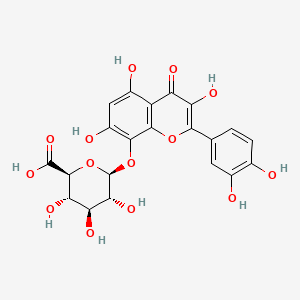

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVMAMXQPVHXTJ-ORYXKJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203913 | |

| Record name | Hibifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55366-56-8 | |

| Record name | Hibifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hibifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hibifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIBIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.